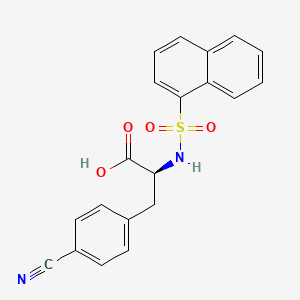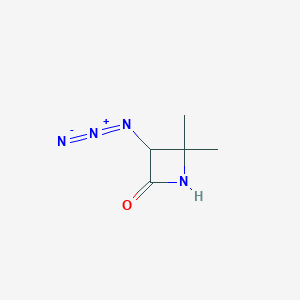
3-Azido-4,4-dimethylazetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Azido-4,4-dimethylazetidin-2-one is a chemical compound with the molecular formula C5H8N4O. It belongs to the class of azetidinones, which are four-membered lactams. The azido group (-N3) attached to the azetidinone ring makes this compound particularly interesting due to its potential reactivity and applications in various fields of science and industry .
準備方法
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where an appropriate precursor, such as 4,4-dimethylazetidin-2-one, is treated with a source of azide ions, such as sodium azide (NaN3), under suitable conditions . The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
While specific industrial production methods for 3-Azido-4,4-dimethylazetidin-2-one are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and safety in industrial settings .
化学反応の分析
Types of Reactions
3-Azido-4,4-dimethylazetidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Cycloaddition Reactions:
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Sodium Azide (NaN3): Used for introducing the azido group via nucleophilic substitution.
Copper(I) Catalysts: Employed in cycloaddition reactions to facilitate the formation of triazoles.
Hydrogen Gas and Catalysts: Used for the reduction of the azido group to an amine.
Major Products Formed
科学的研究の応用
3-Azido-4,4-dimethylazetidin-2-one has several applications in scientific research:
作用機序
The mechanism of action of 3-Azido-4,4-dimethylazetidin-2-one largely depends on the specific application and the chemical reactions it undergoes. For instance, in bioorthogonal chemistry, the azido group can react with alkynes to form stable triazole linkages, enabling the labeling and tracking of biomolecules without interfering with biological processes . The azido group can also be reduced to an amine, which can then participate in further biochemical interactions .
類似化合物との比較
Similar Compounds
4,4-Dimethylazetidin-2-one: Lacks the azido group and is less reactive in cycloaddition reactions.
3-Azido-1,2,4-triazole: Another azido compound with different reactivity and applications.
Azidothymidine (AZT): A nucleoside analog used in antiviral therapy, particularly for HIV.
Uniqueness
3-Azido-4,4-dimethylazetidin-2-one is unique due to its combination of the azetidinone ring and the azido group, which imparts distinct reactivity and versatility in chemical synthesis and biological applications .
特性
CAS番号 |
80541-90-8 |
|---|---|
分子式 |
C5H8N4O |
分子量 |
140.14 g/mol |
IUPAC名 |
3-azido-4,4-dimethylazetidin-2-one |
InChI |
InChI=1S/C5H8N4O/c1-5(2)3(8-9-6)4(10)7-5/h3H,1-2H3,(H,7,10) |
InChIキー |
RPWNIVGQTWCQCP-UHFFFAOYSA-N |
正規SMILES |
CC1(C(C(=O)N1)N=[N+]=[N-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


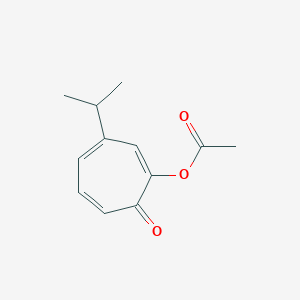
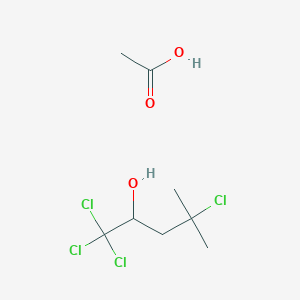
![Chloro(difluoro)[(trifluoromethyl)selanyl]methane](/img/structure/B14428543.png)
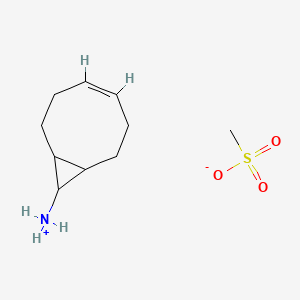

![Bicyclo[3.2.2]nonane-1-carbonyl chloride](/img/structure/B14428563.png)
![2-Methoxy-5-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14428568.png)
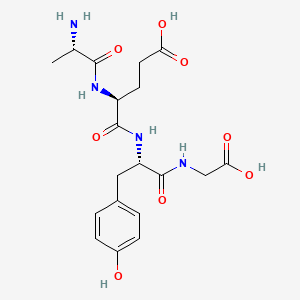

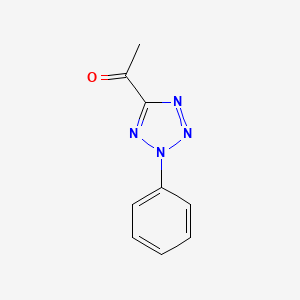
![4-Methyl-2-[2-(4-nitrophenyl)ethenesulfonyl]phenol](/img/structure/B14428585.png)
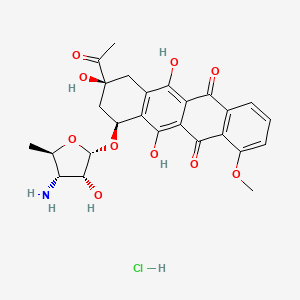
![O-[3-(4-Chlorophenyl)prop-2-EN-1-YL]hydroxylamine](/img/structure/B14428599.png)
